5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative designed as a mycobacterial ATP synthase inhibitor for tuberculosis (TB) treatment . Its core structure features:
- 3-Phenyl group: Provides hydrophobic interactions with the target enzyme.
- 5-Methyl substituent: Balances lipophilicity and steric bulk.
This compound belongs to a broader class of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, where substitutions at positions 3, 5, and the pyridine ring modulate activity .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14-11-18(21-12-16-9-5-6-10-20-16)24-19(23-14)17(13-22-24)15-7-3-2-4-8-15/h2-11,13,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBSTPQNBWMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique heterocyclic structure is crucial for its biological activity, allowing interactions with various biological targets, particularly enzymes involved in cancer and infectious diseases.
Mechanisms of Biological Activity
1. Enzyme Inhibition
The compound exhibits potent inhibition of key enzymes involved in critical cellular pathways. Notably, it has been identified as an inhibitor of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This characteristic positions it as a potential candidate for anti-tuberculosis therapy.
2. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess significant anticancer properties. Studies have demonstrated that it inhibits cell viability across various cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer). The compound's ability to induce apoptosis in cancer cells is linked to its interference with signaling pathways that promote cell proliferation.
Anticancer Properties
A recent study utilized the MTT assay to evaluate the anticancer effects of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability over a 72-hour exposure period.
Case Study: Anticancer Activity
In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives:
- Compound Structure : Modifications to the phenyl ring enhanced potency against breast cancer cells.
- Standard Treatments : The efficacy was compared to standard treatments like YM155.
The study concluded that certain structural modifications could significantly improve anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Its mechanism often involves disrupting bacterial ATP synthesis, thereby inhibiting growth and replication.
Case Study: Inhibition of Mycobacterial Growth
A pivotal study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting Mycobacterium tuberculosis through ATP synthase inhibition. This dual-targeting approach suggests potential therapeutic applications for both cancer and bacterial infections.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits mycobacterial ATP synthase; potential anti-tuberculosis agent. |
| Anticancer Activity | Significant inhibition of cell viability in various cancer cell lines; induces apoptosis. |
| Antimicrobial Activity | Disrupts bacterial ATP synthesis; effective against Mycobacterium tuberculosis. |
Comparison with Similar Compounds
Modifications at Position 3 (3-Phenyl Substituent)
- Fluorination: 3-(4-Fluorophenyl) derivatives (e.g., compound 32 in ) exhibit superior anti-mycobacterial activity compared to non-fluorinated analogues. Fluorine enhances electronegativity and improves target binding . 3-(2-Fluorophenyl) derivatives (e.g., compound 15a in ) show reduced potency, indicating para-substitution is critical .
Bulkier Groups :
Modifications at Position 5 (5-Methyl Substituent)
Alkyl/Aryl Expansion :
Electron-Withdrawing Groups :
Modifications at Position 7 (N-Substituent)
- Pyridine Ring Variations: 6-Methylpyridin-2-ylmethyl (compound 47, ) improves microsomal stability by reducing CYP450 interactions . 6-Methoxypyridin-2-ylmethyl (compound 48, ) enhances hydrogen bonding but may reduce bioavailability due to increased polarity .
- Non-Pyridine Substituents: N-(2-Phenylethyl) (e.g., compound in ) reduces activity, highlighting the necessity of the pyridine moiety for target binding .
Critical Findings and SAR Insights
Fluorine at Position 3: Para-fluorination on the 3-phenyl group is optimal for potency, reducing MIC values by 50% compared to non-fluorinated analogues .
Pyridine Substituents : Methyl or methoxy groups on the pyridine ring (e.g., compounds 47–48) enhance metabolic stability without compromising activity .
Trade-offs with Bulkier Groups : While 5-aryl substituents (e.g., 4-isopropylphenyl) improve binding, they may reduce solubility, necessitating formulation optimization .
hERG Liability : Most derivatives exhibit low hERG inhibition (IC50 >30 µM), critical for cardiac safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
